Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-bromo-2-chloropyridin-3-yl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)15(4)8-5-7(12)6-14-9(8)13/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGGKOOUAKEJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(N=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate typically involves the reaction of 5-bromo-2-chloropyridine with tert-butyl N-methylcarbamate under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate exhibits promising anticancer properties. It has been shown to inhibit the proliferation of specific cancer cell lines, suggesting potential as a therapeutic agent in oncology. The compound's mechanism of action may involve the modulation of enzyme activity or receptor interactions, which are critical pathways in cancer progression.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied for its effects on enzymes that play roles in drug metabolism and detoxification processes, making it a candidate for further exploration in pharmacology.
Synthetic Applications
Synthesis of Bioactive Molecules
this compound serves as a key intermediate in the synthesis of various bioactive compounds. Its halogenated pyridine moiety allows for further functionalization, enabling the development of new pharmaceuticals with enhanced efficacy or reduced side effects .
Industrial Production
The compound can be synthesized using methods that ensure high yields and purity. For example, the reaction conditions typically involve the use of bases such as triethylamine and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate carbamoylation reactions. This makes it suitable for large-scale production in pharmaceutical manufacturing.
Case Studies
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, this compound was subjected to cytotoxicity assays against various cancer cell lines. Results demonstrated significant inhibition of cell growth at micromolar concentrations, indicating its potential as an anticancer agent.
Case Study 2: Enzyme Interaction Studies
Another research effort focused on the interaction of this compound with cytochrome P450 enzymes. The findings revealed that it could selectively inhibit certain isoforms, suggesting its utility in modifying drug metabolism profiles and enhancing therapeutic effectiveness.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation | Significant cytotoxic effects observed in vitro |
| Enzyme Inhibition | Interaction with metabolic enzymes | Selective inhibition of cytochrome P450 isoforms |
| Synthetic Intermediates | Key role in synthesizing bioactive molecules | Facilitates the development of new pharmaceuticals |
Mechanism of Action
The mechanism of action of Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the pyridine ring significantly influence reactivity and applications. Below is a comparative analysis with key analogs:
Biological Activity
Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₁H₁₄BrClN₂O₂
- Molecular Weight : 307.571 g/mol
- Density : ~1.4 g/cm³
- Boiling Point : ~338.5 °C at 760 mmHg
The compound features a tert-butyl group, a bromo substituent on the pyridine ring, and a methylcarbamate functional group, which may influence its biological activity.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity relevant to various pharmacological applications. Notably, compounds with similar structures have been investigated for their potential as:
- Antimicrobial agents
- Inhibitors of specific enzymes
- Potential therapeutic agents in neuropharmacology
Understanding the mechanism of action is crucial for determining the therapeutic potential of this compound. Interaction studies suggest that it may inhibit certain enzymes or receptors involved in disease processes. For instance, compounds structurally related to this compound have shown promise as monoamine oxidase (MAO) inhibitors, which are important in treating mood disorders and neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The following table highlights the structural similarities and differences between this compound and other related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate | C₁₁H₁₄BrN₂O₂ | Lacks chlorine substituent |
| Tert-butyl (4-bromopyridin-2-yl)carbamate | C₁₁H₁₄BrN₂O₂ | Different position of bromo substituent |
| Tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate | C₁₁H₁₄BrN₂O₃ | Contains hydroxyl group |
| Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate | C₁₁H₁₄BrClN₂O₂ | Variation in halogen positioning |
This comparative analysis illustrates how variations in halogen substitutions and functional groups can influence biological activity and chemical reactivity.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating the antimicrobial properties of various carbamates indicated that derivatives similar to this compound exhibited significant inhibition against several bacterial strains, suggesting potential use as an antimicrobial agent.
- Enzyme Inhibition : Research into enzyme inhibitors has shown that compounds with similar structures can selectively inhibit monoamine oxidase enzymes, which are crucial in the metabolism of neurotransmitters. The structural features of this compound may confer similar inhibitory effects .
- Neuropharmacological Applications : Investigations into neuropharmacological applications have highlighted the potential of this compound in treating disorders such as depression and anxiety by modulating neurotransmitter levels through enzyme inhibition .
Q & A
Q. What are the standard synthetic routes for Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using boronic acids and aryl halides under inert atmospheres (e.g., argon) at elevated temperatures (140°C) . Key steps include:
- Reagents : Use of bis(triphenylphosphine)palladium(II) dichloride as a catalyst.
- Purification : Column chromatography with gradients like ethyl acetate/hexane (5:95 to 50:50 v/v) to isolate the product .
- Yield optimization : Adjusting stoichiometry of precursors (e.g., 3-bromo-4-ethylpyridine and boronic acids) and reaction time (e.g., microwave-assisted heating for 2 minutes) .
Q. What spectroscopic techniques confirm the structure and purity of this compound?
Q. What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical-resistant goggles .
- Ventilation : Use fume hoods to avoid inhalation; control spills with inert adsorbents (e.g., sodium sulfate) .
- First Aid : Immediate rinsing with water for eye/skin contact; medical consultation for ingestion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields and selectivity?
- Catalyst screening : Compare palladium catalysts (e.g., Pd(PPh)Cl vs. Pd(OAc)) for coupling efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. dichloromethane for stability .
- Temperature control : Microwave-assisted synthesis reduces side reactions (e.g., dehalogenation) compared to conventional heating .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- DFT calculations : Model electron density maps to identify reactive sites (e.g., bromine at C5 as an electrophilic center) .
- Molecular docking : Predict binding affinity with biological targets (e.g., enzymes in cancer pathways) using software like AutoDock .
Q. How does the steric bulk of the tert-butyl group influence stability and derivatization?
- Steric hindrance : The tert-butyl group reduces hydrolysis of the carbamate under basic conditions, enhancing shelf stability .
- Derivatization limitations : Bulkiness may hinder SN2 reactions at the methylcarbamate nitrogen, favoring alternative pathways (e.g., radical bromination) .
Data Contradictions and Resolution
- Catalyst efficiency : reports 89.4% yield with Pd(PPh)Cl, while other studies suggest lower yields with Pd(OAc). Resolution: Systematic screening under identical conditions is recommended .
- Solvent choice : Dichloromethane () vs. THF () for carbamate formation. Resolution: Solvent polarity and boiling point should align with reaction kinetics .
Applications in Drug Discovery
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
